5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a benzofuran moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine group or the benzofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities with the benzofuran moiety.
Phenethylamine: Similar core structure but lacks the complex substituents.
2-Phenylethylamine: Another related compound with a simpler structure
Uniqueness
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H32N2O7 |
---|---|
Molecular Weight |
508.6g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H32N2O7/c1-17-14-20-15-19(5-6-21(20)37-17)26(31)24-25(18-4-7-22(34-2)23(16-18)35-3)30(28(33)27(24)32)9-8-29-10-12-36-13-11-29/h4-7,15-17,25,31H,8-14H2,1-3H3/b26-24+ |
InChI Key |
DLTXAIKWNMXPJB-SHHOIMCASA-N |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |
Origin of Product |
United States |
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